3-Bromo-4-propoxybenzoic acid

Overview

Description

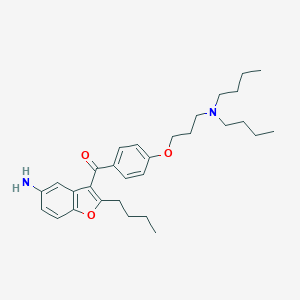

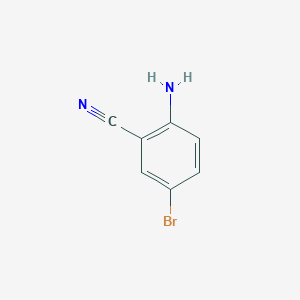

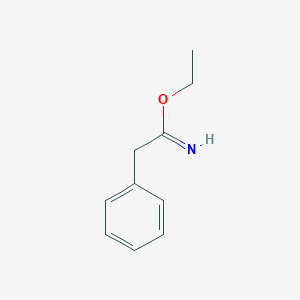

3-Bromo-4-propoxybenzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is also known by its IUPAC name, 3-bromo-4-propoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-propoxybenzoic acid is 1S/C10H11BrO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates the presence of a bromine atom, a propoxy group, and a carboxylic acid group in the molecule .Scientific Research Applications

Environmental and Health Impacts of Brominated Compounds

Brominated Flame Retardants and Toxicity : Brominated flame retardants, including polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), have been studied for their environmental persistence and potential health impacts. Research indicates that these compounds share similar toxicity profiles to their chlorinated analogs, raising concerns about their use and the resulting human and wildlife exposure. Studies highlight the need for further investigation into the health effects and exposure risks associated with brominated compounds, suggesting a potential area of research for related substances like 3-Bromo-4-propoxybenzoic acid (Birnbaum et al., 2003); (J. Mennear & C. C. Lee, 1994).

Analytical Methods in Antioxidant Activity Research

Antioxidant Activity Measurement : The evaluation of antioxidant activities is crucial in various scientific fields. A review of analytical methods for determining antioxidant activity outlines the importance and application of techniques like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays. These methods, based on the transfer of hydrogen atoms or electrons, are essential for analyzing the antioxidant capacity of complex samples, which could be relevant for studying the properties of compounds such as 3-Bromo-4-propoxybenzoic acid (Munteanu & Apetrei, 2021).

Formation and Environmental Fate of Brominated Dioxins and Furans

Formation and Fate in Combustion : The formation, environmental fate, and impact of brominated dioxins and furans, particularly in relation to combustion processes and the use of brominated flame retardants, are areas of active research. These studies explore the mechanisms through which these compounds are generated, their persistence in the environment, and the potential for human exposure through various pathways. Such research underlines the complex interactions and environmental challenges posed by brominated organic compounds, offering insights that could be applicable to the study of 3-Bromo-4-propoxybenzoic acid and its derivatives (Zhang et al., 2016).

properties

IUPAC Name |

3-bromo-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYCNUXTGAESOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429219 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-propoxybenzoic acid | |

CAS RN |

849509-45-1 | |

| Record name | 3-bromo-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)

![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)